
1-(3,4-dimethoxybenzyl)pyrrolidine
Description
1-(3,4-dimethoxybenzyl)pyrrolidine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.141578849 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. What are the common synthetic routes for 1-(3,4-dimethoxybenzyl)pyrrolidine, and what critical steps ensure high yield and purity?
Basic Research Question
The synthesis typically involves alkylation of pyrrolidine with a 3,4-dimethoxybenzyl halide derivative. Key methodological considerations include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
- Base choice : Potassium carbonate (K₂CO₃) facilitates deprotonation and accelerates alkylation .
- Reaction monitoring : TLC is critical to confirm reaction completion (e.g., 20 hours at 150°C).
- Workup : Ethyl acetate extraction (3×60 mL) and washing with ammonium chloride remove acidic byproducts.
- Purification : Drying over MgSO₄ and solvent removal under reduced pressure yield the crude product (93% reported) .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Basic Research Question
Methodological validation includes:
- 1H NMR : Confirm the presence of characteristic signals (e.g., δ 3.33–3.30 ppm for pyrrolidine protons, δ 6.75–7.61 ppm for aromatic protons) .
- Elemental analysis : Verify nitrogen content (calculated: 7.99%; observed: 7.5%) to assess purity .
- Chromatography : TLC or HPLC to detect residual starting materials or byproducts.
Q. What solvent systems and reaction conditions are optimal for introducing the 3,4-dimethoxybenzyl group to pyrrolidine?
Basic Research Question
Critical parameters include:
- Solvent : DMF or similar polar aprotic solvents stabilize transition states in SN2 mechanisms.
- Temperature : Prolonged heating (150°C for 20 hours) ensures complete alkylation .
- Base : K₂CO₃ balances basicity and solubility, minimizing side reactions.
- Post-reaction processing : Ethyl acetate extraction and NH₄Cl washes mitigate emulsion formation .
Q. How can computational chemistry aid in optimizing the synthesis of this compound?
Advanced Research Question
In silico strategies include:
- Quantum chemical calculations : Model transition states to identify energy barriers (e.g., Fukui indices for reactive sites) .
- Reaction path searches : Predict intermediates and byproducts using density functional theory (DFT) .
- Machine learning : Train models on existing reaction datasets to optimize solvent/base combinations .
Q. What strategies are effective for resolving contradictory data in pharmacological studies of this compound?
Advanced Research Question
To address discrepancies:
- Factorial design : Systematically vary parameters (e.g., concentration, cell lines) to isolate confounding variables .
- Statistical validation : Use ANOVA or t-tests to assess significance across replicates.
- Cross-disciplinary validation : Combine in vitro assays with computational docking to reconcile mechanistic inconsistencies .
Q. How to design structure-activity relationship (SAR) studies focusing on the 3,4-dimethoxybenzyl moiety?
Advanced Research Question
Methodological approaches include:
- Analog synthesis : Replace methoxy groups with halogens or alkyl chains to assess electronic/steric effects.
- Biological assays : Test analogs in target-specific models (e.g., receptor binding assays).
- Computational docking : Map interactions between substituents and binding pockets (e.g., using AutoDock Vina) .
Q. What methodologies assess the impact of reaction parameters on stereochemical outcomes?
Advanced Research Question
To evaluate stereochemistry:
- Chiral HPLC : Resolve enantiomers using chiral stationary phases.
- X-ray crystallography : Confirm absolute configuration of crystalline derivatives.
- Kinetic studies : Vary temperature/catalysts to probe stereoselectivity (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. How to integrate continuous flow chemistry for large-scale synthesis while maintaining purity?
Advanced Research Question
Scale-up strategies involve:
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-5-11(9-13(12)16-2)10-14-7-3-4-8-14/h5-6,9H,3-4,7-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZXZRHARATZMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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